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Abstract
AMD3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine

receptor type 4 (CXCR4). This document provides a comprehensive overview of its physical

and chemical properties, detailed experimental protocols for its characterization, and a

summary of its biological activities. The information presented is intended to serve as a

technical guide for researchers and professionals involved in drug discovery and development.

Introduction
AMD3465 is a monocyclam derivative that exhibits high-affinity binding to the CXCR4 receptor,

a key regulator of cell migration, hematopoiesis, and a co-receptor for T-tropic HIV-1 entry into

host cells.[1][2] Its antagonistic properties make it a valuable tool for studying CXCR4-mediated

signaling pathways and a potential therapeutic agent for various diseases, including cancer

and HIV infection.[2][3] This guide summarizes the known physicochemical properties and

provides detailed methodologies for its in vitro and in vivo evaluation.
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A summary of the key physical and chemical properties of AMD3465 hexahydrobromide is

presented in Table 1. While a specific melting point and pKa for the hexahydrobromide salt are

not readily available in the reviewed literature, data for the parent compound and related

structures are provided for context.

Table 1: Physical and Chemical Properties of AMD3465 Hexahydrobromide

Property Value Reference(s)

IUPAC Name

N-((4-((1,4,8,11-

tetraazacyclotetradecan-1-

yl)methyl)phenyl)methyl)pyridin

-2-ylmethanamine

hexahydrobromide

[4]

Molecular Formula C₂₄H₃₈N₆·6HBr [4]

Molecular Weight 896.07 g/mol [2][4]

Appearance Crystalline solid [4]

Solubility

Water: ≥ 38 mg/mL (42.41

mM); Soluble to 50 mMDMSO:

Soluble to 25 mM

[3]

Purity ≥97%

Storage Store at -20°C [4]

CAS Number 185991-07-5 [4]

Biological Activity
AMD3465 is a potent and selective CXCR4 antagonist. Its biological activity has been

characterized through various in vitro assays, and the key inhibitory concentrations are

summarized in Table 2.

Table 2: In Vitro Biological Activity of AMD3465

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.apexbt.com/amd-3465-hexahydrobromide.html
https://www.apexbt.com/amd-3465-hexahydrobromide.html
https://www.selleckchem.com/products/amd3465.html
https://www.apexbt.com/amd-3465-hexahydrobromide.html
https://www.apexbt.com/amd-3465-hexahydrobromide.html
https://www.medchemexpress.com/AMD-3465-hexahydrobromide.html
https://www.apexbt.com/amd-3465-hexahydrobromide.html
https://www.apexbt.com/amd-3465-hexahydrobromide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Cell Line Value Reference(s)

IC₅₀ (CXCL12

binding)
SupT1 18 nM [2]

IC₅₀ (CXCL12-

induced Ca²⁺ flux)
SupT1 17 nM [2]

Kᵢ (SDF-1α ligand

binding)
CCRF-CEM 41.7 nM [2]

IC₅₀ (X4 HIV-1 strains

IIIB, NL4.3, RF, HE)
- 6-12 nM [2]

IC₅₀ (HIV-2 strains

ROD, EHO)
- 12.3 nM [2]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of AMD3465 hexahydrobromide.

CXCR4 Binding Assay (Competitive Radioligand
Binding)
This protocol describes a method to determine the binding affinity of AMD3465 to the CXCR4

receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

HEK293T cells transiently transfected with human CXCR4

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4

Radioligand: ¹²⁵I-SDF-1α (CXCL12)

AMD3465 hexahydrobromide

Non-labeled SDF-1α (for non-specific binding determination)
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96-well filter plates (e.g., Millipore)

Scintillation counter

Procedure:

Cell Preparation: Harvest transfected HEK293T cells and prepare a cell membrane

suspension.

Assay Setup: In a 96-well plate, add the following to each well:

50 µL of cell membrane suspension.

50 µL of ¹²⁵I-SDF-1α at a final concentration of ~0.1 nM.

50 µL of varying concentrations of AMD3465 hexahydrobromide (e.g., 10⁻¹² M to 10⁻⁵ M).

For total binding, add 50 µL of binding buffer instead of the competitor.

For non-specific binding, add 50 µL of a high concentration of non-labeled SDF-1α (e.g., 1

µM).

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

Filtration: Transfer the contents of each well to a filter plate and wash three times with ice-

cold binding buffer to separate bound from free radioligand.

Quantification: Dry the filter plate and measure the radioactivity in each well using a

scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the AMD3465

concentration. Determine the IC₅₀ value using non-linear regression analysis. The Kᵢ value

can be calculated using the Cheng-Prusoff equation.

Experimental Workflow for CXCR4 Binding Assay
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Caption: Workflow for CXCR4 competitive binding assay.

CXCL12-Induced Calcium Mobilization Assay
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This protocol outlines a method to measure the inhibitory effect of AMD3465 on CXCL12-

induced intracellular calcium flux using a fluorescent calcium indicator.

Materials:

SupT1 cells (or other CXCR4-expressing cell line)

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

Fluo-4 AM (calcium indicator dye)

Pluronic F-127

Probenecid (optional, to prevent dye leakage)

CXCL12 (SDF-1α)

AMD3465 hexahydrobromide

96-well black, clear-bottom plates

Fluorescence plate reader with kinetic reading capabilities

Procedure:

Cell Preparation: Harvest SupT1 cells and resuspend them in assay buffer.

Dye Loading: Incubate the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g.,

0.02%) for 30-60 minutes at 37°C in the dark. If using, add probenecid (e.g., 2.5 mM) during

this step.

Washing: Wash the cells twice with assay buffer to remove excess dye.

Cell Plating: Resuspend the cells in assay buffer and plate them into the 96-well plate.

Compound Incubation: Add varying concentrations of AMD3465 hexahydrobromide to the

wells and incubate for 15-30 minutes at room temperature.

Calcium Flux Measurement:
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Place the plate in the fluorescence plate reader.

Establish a baseline fluorescence reading for 10-20 seconds.

Inject CXCL12 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the

wells.

Immediately begin kinetic reading of fluorescence intensity (excitation ~490 nm, emission

~525 nm) for 2-3 minutes.

Data Analysis: The change in fluorescence intensity reflects the change in intracellular

calcium concentration. Plot the peak fluorescence response against the logarithm of the

AMD3465 concentration to determine the IC₅₀ value.

Experimental Workflow for Calcium Mobilization Assay
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Caption: Workflow for CXCL12-induced calcium mobilization assay.

HIV-1 Entry Inhibition Assay
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This protocol describes a cell-based assay to evaluate the ability of AMD3465 to inhibit the

entry of CXCR4-tropic (X4) HIV-1 strains.

Materials:

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing integrated

luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

CXCR4-tropic HIV-1 strain (e.g., NL4-3)

AMD3465 hexahydrobromide

Culture medium (DMEM with 10% FBS)

96-well cell culture plates

Luciferase assay reagent

Luminometer

Procedure:

Cell Plating: Seed TZM-bl cells into a 96-well plate and incubate overnight.

Compound Addition: Add serial dilutions of AMD3465 hexahydrobromide to the wells.

Virus Infection: Add a standardized amount of X4 HIV-1 to the wells. Include wells with virus

only (positive control) and cells only (negative control).

Incubation: Incubate the plate for 48 hours at 37°C.

Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a

luminometer according to the manufacturer's instructions.

Data Analysis: The luciferase activity is proportional to the extent of viral entry and

replication. Calculate the percentage of inhibition for each AMD3465 concentration relative to

the virus control. Plot the percentage of inhibition against the logarithm of the AMD3465

concentration to determine the IC₅₀ value.
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Experimental Workflow for HIV-1 Entry Inhibition Assay
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Caption: Workflow for luciferase-based HIV-1 entry inhibition assay.

Signaling Pathways
AMD3465, as a CXCR4 antagonist, blocks the binding of the natural ligand CXCL12. This

interaction normally triggers a cascade of intracellular signaling events. The primary signaling

pathway inhibited by AMD3465 is depicted below.

CXCR4 Signaling Pathway and Inhibition by AMD3465
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Caption: Inhibition of CXCL12-CXCR4 signaling by AMD3465.

Conclusion
AMD3465 hexahydrobromide is a well-characterized, potent, and selective CXCR4 antagonist.

The data and protocols presented in this guide provide a solid foundation for its use in

preclinical research and drug development. Its ability to inhibit key cellular processes positions

it as a valuable tool for investigating the role of the CXCL12/CXCR4 axis in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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